2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol - 67000-27-5

2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol

Catalog Number: EVT-1540065
CAS Number: 67000-27-5
Molecular Formula: C17H16N2O
Molecular Weight: 264.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of the hydroxyethyl and phenyl groups may confer unique properties to this compound, such as polarity and potential for various chemical reactions .

Synthesis Analysis

While the specific synthesis pathway for “1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole” is not available, pyrazole derivatives are generally synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines . The presence of the hydroxyethyl and phenyl groups suggests that additional steps would be needed to introduce these groups .

Molecular Structure Analysis

The molecular structure of “1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole” would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Attached to this ring would be two phenyl groups and a hydroxyethyl group .

Chemical Reactions Analysis

Pyrazole derivatives, including “1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole”, can participate in various chemical reactions. The presence of the phenyl groups allows for electrophilic aromatic substitution reactions, while the hydroxyethyl group can participate in reactions typical of alcohols .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole” would be influenced by its molecular structure. The presence of the aromatic pyrazole and phenyl groups could contribute to its stability, while the hydroxyethyl group could enhance its solubility in polar solvents .

Synthesis Analysis

1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole is typically synthesized starting from chalcone epoxide. [] The reaction involves reacting the chalcone epoxide with hydrazine hydrate, typically in a solvent like ethanol or methanol, under reflux conditions. The reaction proceeds through a ring-opening and subsequent cyclization, leading to the formation of the desired pyrazole derivative.

Molecular Structure Analysis

The molecular structure of 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. [, , ] These analyses confirm the presence of the pyrazole ring, the two phenyl substituents, and the 2-hydroxyethyl group. The spatial arrangement of these groups influences the molecule's interactions with biological targets and, consequently, its pharmacological activities.

Chemical Reactions Analysis
  • Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to yield esters. [] This reaction allows for the introduction of various acyl groups, potentially modulating the compound's lipophilicity, metabolic stability, and biological activity.
  • Carbamate Formation: Reacting the hydroxyl group with isocyanates leads to the formation of carbamates. [] Carbamates are an important class of compounds in medicinal chemistry, known for their diverse biological activities.
  • Tosylation: The hydroxyl group can be converted to a tosylate, a good leaving group, enabling further substitution reactions with amines, leading to the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles. [] This transformation provides a pathway to introduce various amine substituents, expanding the structural diversity and potentially influencing the compound's pharmacological profile.
Mechanism of Action
  • Platelet Aggregation Inhibition: Certain derivatives demonstrate potent platelet antiaggregating activity in vitro, suggesting their potential as antithrombotic agents. [, ]
  • Cardiovascular Effects: Some derivatives exhibit hypotensive and antiarrhythmic activities in animal models, highlighting their potential in treating cardiovascular disorders. [, ]
  • Anti-inflammatory Activity: Several derivatives possess moderate anti-inflammatory properties, indicating their possible use in inflammatory conditions. [, ]
  • Analgesic Activity: Some derivatives demonstrate significant analgesic activity in animal models, suggesting their potential as pain relievers. []
Applications
  • Development of Platelet Aggregation Inhibitors: Derivatives showing superior or comparable platelet antiaggregating activity to acetylsalicylic acid have been synthesized, highlighting their potential as antithrombotic agents. [, ]
  • Exploration of Cardiovascular Therapeutics: Derivatives exhibiting hypotensive, antiarrhythmic, and bradycardic activities provide a basis for developing new therapies for cardiovascular diseases. [, ]
  • Investigation of Anti-inflammatory Agents: The moderate anti-inflammatory properties of some derivatives warrant further research for potential applications in treating inflammatory conditions. [, ]
  • Development of Analgesics: The significant analgesic activity observed in some derivatives suggests their potential as novel pain relief medications. []

4-Bromo-1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole

    Compound Description: This compound is a brominated derivative of 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole. It serves as a key intermediate in the synthesis of various esters, carbamates, and aminoethyl derivatives. These derivatives often exhibit a range of biological activities, including depressant, antiarrhythmic, analgesic, hypotensive, bradycardic, anti-inflammatory, anesthetic, and platelet antiaggregating effects. [, , , ]

    Relevance: The compound shares the core structure of 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole, with the addition of a bromine atom at the 4-position of the pyrazole ring. [, , , ]

    Compound Description: This class encompasses a series of esters synthesized from both 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole and its 4-bromo derivative. Notably, these esters demonstrate significant biological activities, including depressant, antiarrhythmic, analgesic, hypotensive, bradycardic, and anti-inflammatory effects. [, ]

    Relevance: These esters are derived from 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole through esterification of the hydroxyl group on the ethyl chain. [, ]

    Compound Description: This group includes various carbamates derived from both 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole and its 4-bromo derivative through modification of the hydroxyl group. These carbamates exhibit diverse biological activities similar to the ester derivatives. []

    Relevance: These carbamates are structurally related to 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole, featuring a carbamate group replacing the hydroxyl group on the ethyl chain. []

Dialkylaminoalkyl ethers of 1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole

    Compound Description: This class of compounds is produced by reacting the sodium salt of 1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole with various omega-chloroalkyldialkylamines. Notably, these ethers demonstrate potent hypotensive, depressant, antiarrhythmic, analgesic, and platelet antiaggregating effects. []

    Relevance: These ethers are derived from 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole through etherification of the hydroxyl group on the ethyl chain with dialkylaminoalkyl groups. []

    Compound Description: These compounds result from cyanoethylation of both 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole and its 4-bromo derivative. This modification introduces a cyanoethyl group to the hydroxyl functionality, yielding compounds with hypotensive, depressant, antiarrhythmic, analgesic, and platelet antiaggregating activities. The non-brominated derivative can be further hydrolyzed to its corresponding carboxylic acid. []

    Relevance: These ethers are synthesized from 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole by attaching a cyanoethyl group to the hydroxyl group of the parent compound. []

    Compound Description: These compounds represent a group of derivatives obtained by reacting primary or secondary amines with the tosylates of 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole and its 4-bromo counterpart. These compounds display significant analgesic activity alongside moderate hypotensive, bradycardiac, anti-inflammatory, and anesthetic properties. []

    Relevance: These derivatives are structurally analogous to 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole, featuring the replacement of the hydroxyl group with various N-substituted amino groups. []

N,N-disubstituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides and -propanamines

    Compound Description: Synthesized from 4-benzoyloxy-3,5-diphenyl-1H-pyrazole, these compounds showcase platelet antiaggregating activity surpassing or comparable to acetylsalicylic acid. They also exhibit moderate hypotensive, antiarrhythmic, local anesthetic, sedative, and anti-inflammatory effects. []

    Relevance: These compounds share the core 3,5-diphenyl-1H-pyrazole structure with 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole, differing in the substitution on the nitrogen at the 1-position of the pyrazole ring, where a propanamide or propanamine group replaces the 2-hydroxyethyl substituent. []

N-substituted 2-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)ethanamines

    Compound Description: Derived from 4-acetoxy-1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole, this group displays potent platelet antiaggregating activity, exceeding or rivaling that of acetylsalicylic acid. These compounds also demonstrate moderate hypotensive, antiarrhythmic, local anesthetic, sedative, and anti-inflammatory properties. []

    Relevance: These compounds share a close structural resemblance to 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole. The key difference lies in the substitution on the nitrogen at the 1-position of the pyrazole ring, where an ethanamine group replaces the 2-hydroxyethyl group of the parent compound. []

2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines

    Compound Description: Synthesized from 1-(1-dimethylaminomethylene-2-oxo-2-phenylethyl)-3,5-diphenyl-1H-pyrazole, these compounds demonstrate strong platelet antiaggregating activity. They also exhibit moderate antihypertensive, local anesthetic, analgesic, and anti-inflammatory effects. Some derivatives of this group can be further modified to yield amides with similar biological activities. []

    Relevance: These compounds share the 3,5-diphenyl-1H-pyrazole moiety with 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole but differ significantly in their overall structure. They are classified within the same research as 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole due to their shared core structure and potential for diverse pharmacological applications. []

N,N-disubstituted 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamides and 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamines

    Compound Description: Starting with 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanoic acid as the precursor, these compounds show noticeable sedative and local anesthetic effects, along with significant platelet antiaggregating activity. They also exhibit moderate analgesic and anti-inflammatory properties. []

    Relevance: Similar to the 4-hydroxy derivatives, these compounds share the core 3,5-diphenyl-1H-pyrazole structure with 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole, but the 2-hydroxyethyl substituent is replaced with a propanamide or propanamine group at the 1-position of the pyrazole ring. []

1,2-Bis[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]benzene

    Compound Description: This compound is a potential mono- and bidentate ligand. It is structurally similar to other poly(pyrazol-1-ylmethyl)benzenes but doesn't appear to form similar palladium complexes due to steric hindrance from the phenyl substituents on the pyrazole rings. []

    Relevance: This compound features two 3,5-diphenyl-1H-pyrazole units connected through a benzene ring, showcasing a structural relationship to 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole through the shared 3,5-diphenyl-1H-pyrazole moiety. []

1-[(3,5-diphenyl substituted)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one derivatives

    Compound Description: Synthesized from indole-3-acetic acid hydrazide and various chalcones, these derivatives were evaluated for antimicrobial activity. []

    Relevance: These compounds contain a 3,5-diphenyl-4,5-dihydro-1H-pyrazole moiety, making them structurally related to 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole, which shares the same core structure but with a 1-(2-hydroxyethyl) substituent. []

Properties

CAS Number

67000-27-5

Product Name

2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol

IUPAC Name

2-(3,5-diphenylpyrazol-1-yl)ethanol

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C17H16N2O/c20-12-11-19-17(15-9-5-2-6-10-15)13-16(18-19)14-7-3-1-4-8-14/h1-10,13,20H,11-12H2

InChI Key

AOFZRKYYWGXJES-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NN2CCO)C3=CC=CC=C3

Solubility

22.2 [ug/mL]

Synonyms

1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole
HEDPPZ

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2CCO)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.